molecular formula C9H16ClNO2 B114427 trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride CAS No. 142547-16-8

trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride

Cat. No. B114427
M. Wt: 205.68 g/mol
InChI Key: KVUJGOVKWJWXCR-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride” is a chemical compound with the molecular formula C9H16NO2 . It is also known by other names such as “trans-6-amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride” and "ethyl trans-2-amino-4-cyclohexene-1-carboxylate hydrochloride" . The compound has a molecular weight of 170.23 g/mol .


Molecular Structure Analysis

The InChI Key of the compound is PTXUIEXYXGXMEU-HTQZYQBOSA-O . The SMILES representation of the molecule is CCOC(=O)[C@@H]1CC=CC[C@H]1[NH3+] .

Scientific Research Applications

Building Blocks for Foldamers Research indicates the utilization of related cyclic amino acids as building blocks for the design of helical foldamers. For instance, cis-2-Aminocyclohex-4-enecarboxylic acid, a structurally similar compound, has been shown to adopt helical conformations in solution, highlighting the potential of such cyclic amino acids in constructing foldamers with defined three-dimensional structures (Kwon et al., 2015).

Synthesis of Fluorinated Alicyclic β-Amino Ester Stereoisomers The synthesis of fluorinated alicyclic β-amino ester stereoisomers from trans-2-aminocyclohex-3-enecarboxylic acids showcases another significant application. These compounds are prepared through a series of regio- and stereoselective transformations, highlighting the versatility of trans-ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride in synthesizing fluorinated derivatives with potential medicinal chemistry applications (Kiss et al., 2011).

Asymmetric Synthesis of Piperidine Alkaloids The compound also serves as a chiral building block for the asymmetric synthesis of 2-substituted-4-hydroxypiperidines. This application demonstrates its role in the enantioselective synthesis of compounds with significant relevance to pharmaceutical chemistry, offering a pathway to synthesize piperidine alkaloids efficiently (Celestini et al., 2002).

properties

IUPAC Name

ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-4,7-8H,2,5-6,10H2,1H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUJGOVKWJWXCR-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=CCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC=CC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride

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